molecular formula C13H20O B12747741 Vitispirane A CAS No. 99944-79-3

Vitispirane A

Cat. No.: B12747741
CAS No.: 99944-79-3
M. Wt: 192.30 g/mol
InChI Key: DUPDJVDPPBFBPL-YPMHNXCESA-N
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Description

Vitispirane A is a naturally occurring compound found in grapes and wine. It belongs to the class of compounds known as norisoprenoids, which are derived from the degradation of carotenoids. This compound is known for its distinctive aroma, contributing floral, fruity, and woody notes to wine. Its chemical formula is C13H20O, and it has a molecular weight of 192.2973 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitispirane A can be synthesized through various chemical reactions involving the cyclization of specific precursors. One common method involves the use of ion-exchange resins to adsorb organic acids, followed by cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from grape juice or wine. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to isolate and purify this compound from other volatile compounds .

Chemical Reactions Analysis

Types of Reactions: Vitispirane A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .

Scientific Research Applications

Vitispirane A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitispirane A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of carotenoid cleavage dioxygenases (CCDs), which are enzymes involved in the biosynthesis of norisoprenoids. By influencing these enzymes, this compound can affect the production of other aroma compounds in grapes and wine .

Comparison with Similar Compounds

Vitispirane A is unique among norisoprenoids due to its specific aroma profile and chemical structure. Similar compounds include:

    β-Ionone: Known for its violet-like aroma.

    β-Damascenone: Contributes floral and fruity notes.

    Actinidiol: Has a distinctive aroma profile.

    1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): Known for its kerosene-like aroma.

    2,2,6-Trimethylcyclohexanone (TCH): Contributes to the overall aroma profile of wine

This compound stands out due to its unique combination of floral, fruity, and woody notes, making it a valuable compound in the study of wine aroma and flavor.

Properties

CAS No.

99944-79-3

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(2R,5R)-2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3/t11-,13+/m1/s1

InChI Key

DUPDJVDPPBFBPL-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(O1)C(=C)C=CCC2(C)C

Canonical SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C

Origin of Product

United States

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